6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is the GABAA receptor . This receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a non-benzodiazepine GABAA receptor agonist . This means it binds to the GABAA receptor and enhances its response to GABA. This results in an increase in the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This makes it more resistant to excitation.
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol , which may affect its absorption and distribution in the body
Biochemical Analysis
Biochemical Properties
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been identified as an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist . This interaction suggests that this compound may modulate the activity of GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an impurity of Zolpidem, it may affect the GABAA receptor-mediated signaling pathways, leading to changes in neuronal activity and potentially impacting gene expression related to neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s structure allows it to fit into the active sites of certain enzymes or receptors, thereby modulating their activity. This mechanism is particularly relevant in the context of its interaction with GABAA receptors, where it may influence the receptor’s conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it may induce toxic or adverse effects, including potential neurotoxicity due to its interaction with GABAA receptors . Threshold effects observed in these studies highlight the importance of dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with GABAA receptors suggests that it may preferentially accumulate in neuronal tissues, where these receptors are abundant .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, its interaction with GABAA receptors may localize it to the synaptic membranes of neurons, where it can modulate neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent. The reaction conditions are mild, and the process is simple to operate, making it suitable for both laboratory synthesis and large-scale industrial production .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves adjusting the pH, using ethyl acetate for extraction, and employing activated carbon for decolorization. The final product is obtained through vacuum drying, resulting in a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products Formed
Oxidation: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid: This compound is similar in structure but has an acetic acid group instead of an aldehyde group.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-methanol: This compound has a methanol group instead of an aldehyde group.
Uniqueness
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDYAKVOYGTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400777-11-9 | |
Record name | 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine-3-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400777119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-2-(4-Methylphenyl)-imidazo[1,2-a]pyridine-3-Carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5SS4WH9HH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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